A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylcoumarin
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 4-Hydroxy-7-methylcoumarin (also known as 7-hydroxy-4-methylcoumarin or β-methylumbelliferone), a versatile heterocyclic compound with significant applications in various scientific fields, including as a fluorescent indicator, a laser dye, and a key building block in pharmaceutical synthesis.[1][2]
Synthesis via Pechmann Condensation
The most prevalent and efficient method for synthesizing 4-Hydroxy-7-methylcoumarin is the Pechmann condensation.[1][3] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this specific coumarin, the reaction proceeds between m-cresol (3-methylphenol) and ethyl acetoacetate. However, it is important to note that the target molecule is 4-Hydroxy-7-methylcoumarin, which is synthesized from resorcinol and ethyl acetoacetate, not m-cresol. The methyl group is derived from the ethyl acetoacetate.
The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the stable benzopyrone ring structure of the coumarin.[1][4] While various acid catalysts can be employed, including polyphosphoric acid (PPA) and solid acid catalysts like Amberlyst-15, concentrated sulfuric acid remains a common and effective condensing agent.[3][5][6]
Quantitative Data for Synthesis
The following table summarizes the typical reagents and reaction parameters for the synthesis of 4-Hydroxy-7-methylcoumarin using the Pechmann condensation with sulfuric acid as the catalyst.
| Reagent / Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Quantity | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 5.5 g (0.05 mol) | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.4 mL (0.05 mol) | β-Ketoester |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | Catalyst / Condensing Agent |
| Reaction Parameter | Value | Notes | ||
| Reaction Temperature | <10°C (initial), then Room Temp. | Controlled addition of reactants into cold acid is crucial to manage the exothermic reaction.[7] | ||
| Reaction Time | 18-24 hours | The mixture is typically stirred for an extended period at room temperature to ensure completion.[5][7] | ||
| Yield | ~49-97% | Yield can vary based on reaction scale and purification methods.[4][7] |
Experimental Protocol: Pechmann Condensation
This protocol details the synthesis, isolation, and purification of 4-Hydroxy-7-methylcoumarin.
1. Reagent Preparation and Reaction Setup:
-
Place a 100 mL conical flask or beaker in an ice-water bath to cool.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.[7]
-
Prepare a solution of 5.5 g of resorcinol in 6.4 mL of ethyl acetoacetate.[4]
2. Reaction Execution:
-
Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid.[8]
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition process to prevent side reactions.[7]
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Let the mixture stand with occasional stirring for 18-24 hours.[7]
3. Isolation and Purification:
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice and water.[5][8]
-
A solid precipitate of crude 4-Hydroxy-7-methylcoumarin will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water to remove residual acid.[7]
-
For further purification, recrystallize the crude solid from 95% ethanol.[7] The pure compound will separate as colorless or pale yellow needles.[4][7]
-
Dry the purified crystals completely before weighing to determine the final yield.
Synthesis Pathway Diagram
Caption: Pechmann condensation pathway for 4-Hydroxy-7-methylcoumarin synthesis.
Characterization of 4-Hydroxy-7-methylcoumarin
The synthesized compound is characterized by various analytical techniques to confirm its identity, purity, and structure.
Physical and Spectroscopic Data
The following tables summarize the key characterization data for 4-Hydroxy-7-methylcoumarin.
Table 2.1: Physical Properties
| Property | Observation |
| Appearance | White to light yellow/beige crystalline powder.[9] |
| Melting Point | 186°C to 191°C.[9][10][11] |
| Solubility | Slightly soluble in water; soluble in ethanol and concentrated sulfuric acid.[10][12] |
| Molecular Formula | C₁₀H₈O₃[9] |
| Molecular Weight | 176.17 g/mol [4] |
Table 2.2: Spectroscopic Data
| Technique | Key Peaks / Signals (δ, ppm or ν, cm⁻¹) | Interpretation |
| FTIR (KBr) | ~3500 (broad), 1670-1720, ~1607, ~1394 | O-H stretch, C=O (lactone) stretch, C=C (aromatic) stretch, C-H (methyl) bend.[13] |
| ¹H NMR (DMSO-d₆) | δ ~2.34 (s, 3H), ~6.10 (s, 1H), ~6.70-6.80 (m, 2H), ~7.56 (d, 1H), ~10.51 (s, 1H) | Methyl protons, C3-H proton, C6-H & C8-H aromatic protons, C5-H aromatic proton, Hydroxyl proton.[13][14] |
| ¹³C NMR (DMSO-d₆) | δ ~18.12, ~102.19-154.85, ~160.31, ~161.17 | -CH₃ carbon, Aromatic & alkene carbons, C7-OH carbon, C2=O (lactone carbonyl) carbon.[13] |
| Mass Spec (EI) | m/z 176 [M]⁺ | Molecular ion peak. |
Experimental Protocols for Characterization
1. Melting Point Determination:
-
A small amount of the dried, purified sample is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range at which the solid melts is recorded.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned over the range of 4000-400 cm⁻¹ to obtain the infrared absorption spectrum.[15]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[16] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
4. Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
The sample is ionized (e.g., by Electron Ionization - EI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Characterization Workflow Diagram
Caption: General workflow for the purification and characterization of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. 7-Hydroxy-4-methylcoumarin, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 12. parchem.com [parchem.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
